molecular formula C10H14N2O4S B13826032 2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol

2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol

Cat. No.: B13826032
M. Wt: 258.30 g/mol
InChI Key: SAYQOXKRPIOFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring, and two oxo groups at the 2-position. The presence of hydroxyl groups at the 4 and 8 positions further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with an appropriate ketone in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydro derivatives, and various substituted benzothiadiazines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In the context of its antihypertensive effects, the compound is believed to act as a potassium channel activator, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar core structure but lacks the hydroxyl groups at the 4 and 8 positions.

    2,2-Dioxo-1,2,3-benzothiadiazine: Another similar compound with a different substitution pattern on the benzene ring.

Uniqueness

The presence of hydroxyl groups at the 4 and 8 positions in 2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol distinguishes it from other benzothiadiazine derivatives. These hydroxyl groups contribute to its unique chemical properties and biological activities, making it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2,2-dioxo-3-propan-2-yl-1,4-dihydro-2λ6,1,3-benzothiadiazine-4,8-diol

InChI

InChI=1S/C10H14N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,10-11,13-14H,1-2H3

InChI Key

SAYQOXKRPIOFKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(C2=C(C(=CC=C2)O)NS1(=O)=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.